BtrN Dehydrogenase Substrate Selectivity: 30-Fold Discrimination Against Scyllo-inositol
When assayed with the radical SAM dehydrogenase BtrN from Bacillus circulans, 2-deoxy-scyllo-inosamine (DOIA) exhibits 100% relative activity. Under identical conditions, the parent cyclitol scyllo-inositol shows only 3.3% activity, myo-inositol shows 0.9%, and the downstream product 2-deoxystreptamine shows 14.4% [1]. No detectable activity is observed with 1L-chiro-inositol, muco-inositol, allo-inositol, D-glucose, D-glucosamine, or 2,3-dideoxy-scyllo-inosose [1]. This establishes DOIA as the kinetically preferred physiological substrate, with a >30-fold margin over the closest cyclitol analog tested.
| Evidence Dimension | Relative enzymatic activity (BtrN dehydrogenase, AdoMet-dependent oxidation) |
|---|---|
| Target Compound Data | 100% relative activity (2-deoxy-scyllo-inosamine; DOIA) |
| Comparator Or Baseline | scyllo-inositol: 3.3%; myo-inositol: 0.9%; 2-deoxystreptamine: 14.4%; six other cyclitols/sugars: 0% |
| Quantified Difference | DOIA is 30.3-fold more active than scyllo-inositol; >111-fold over myo-inositol; 6.9-fold over 2-deoxystreptamine |
| Conditions | In vitro assay with purified BtrN (Niallia circulans), SAM as co-substrate, anaerobic conditions, pH 8.0, 28°C |
Why This Matters
For enzymologists sourcing substrate for BtrN kinetic or structural studies, procuring scyllo-inositol or scyllo-inosamine instead of DOIA would yield negligible turnover, invalidating the assay.
- [1] BRENDA. Literature summary for EC 1.3.98.3 (Reference 687282). Relative activity data for BtrN with 10 substrates. Organism: Niallia circulans. View Source
